Lu-AF11205

mGlu5 PAM Allosteric modulator potency Medicinal chemistry SAR

Subtle carboxamide modifications on the Lu-AF11205 alkynyl thiazole scaffold switch functional activity from mGlu5 PAM to NAM, risking assay invalidation if an unverified analog is substituted. Lu-AF11205 is the structurally confirmed parent chemotype (CAS 1290133-16-2, MW 296.39) against which fused thiazole analogs can be benchmarked for functional directionality. • Reference standard for PAM/NAM SAR: cycloalkyl/aryl carboxamides retain PAM activity; smaller alkyl carboxamide, sulfonamide, or sulfamide analogs invert to NAM. • Computed LogP 3.6, zero HBD: useful intermediate lipophilicity for CNS penetration model benchmarking. • Rigid phenylethynyl pharmacophore suitable for mGlu5 allosteric pocket docking studies.

Molecular Formula C17H16N2OS
Molecular Weight 296.388
CAS No. 1290133-16-2
Cat. No. B608671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu-AF11205
CAS1290133-16-2
SynonymsLu-AF11205
Molecular FormulaC17H16N2OS
Molecular Weight296.388
Structural Identifiers
SMILESO=C(C1=CN=C(C#CC2=CC=CC=C2)S1)N3CCCCC3
InChIInChI=1S/C17H16N2OS/c20-17(19-11-5-2-6-12-19)15-13-18-16(21-15)10-9-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,11-12H2
InChIKeyRKNXXSOFHBIZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lu-AF11205 Procurement Guide: Sourcing the mGlu5 PAM Probe from the Packiarajan Series


Lu-AF11205 (CAS 1290133-16-2) is a synthetic small molecule characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. The compound belongs to the alkynyl thiazole chemotype and was originally reported by Lundbeck Research USA as compound 9 within a medicinal chemistry optimization campaign that generated fused thiazole analogs with improved potency [1]. While vendor datasheets consistently classify it as a 'novel and potent mGlu5 PAM,' the primary disclosure paper frames Lu-AF11205 as an early lead that served as the starting point for further optimization rather than the end-goal candidate, a distinction critical for procurement decisions [1].

Workflow

mGlu5 allosteric modulation and SAR studies requiring a defined PAM chemotype

Selection Logic

Optimization starting point within the fused thiazole alkynyl series, not an end-goal clinical candidate

Use Context

Functional switch reference for PAM-to-NAM structural biology and bidirectional pharmacology probing

Why Generic mGlu5 PAM Substitution Fails for Lu-AF11205-Dependent Studies


Experimental evidence from the originating medicinal chemistry program explicitly demonstrates that subtle structural modifications around the alkynyl thiazole core of Lu-AF11205 switch the functional pharmacology from PAM to negative allosteric modulator (NAM) activity [1]. The same publication reports that while substituted cycloalkyl, aryl, and heteroaryl carboxamides retain mGlu5 PAM character, smaller alkyl carboxamide, sulfonamide, and sulfamide analogs derived from this scaffold behave as NAMs [1]. Consequently, generic substitution within this chemotype—or even replacement with another mGlu5 PAM lacking this specific structure-activity relationship (SAR) signature—risks introducing an opposite pharmacological effect, invalidating functional assay outcomes.

Functional Mismatch

Structural analogs within this chemotype may switch from PAM to NAM activity, invalidating receptor activation readouts.

Chemotype Gap

Generic mGlu5 PAMs from other series lack this scaffold's functional switching liability and may not serve as direct SAR surrogates.

Potency Context

Potency values for Lu-AF11205 are not publicly disclosed; substituting based on vendor potency claims alone may shift assay-response context.

Quantitative Differentiation Evidence for Lu-AF11205 vs. Fused Thiazole Analogs


Critical Evidence Gap: Potency Values for Lu-AF11205 Are Not Publicly Disclosed

The primary publication identifies Lu-AF11205 (compound 9) as the optimization starting point but does not report its EC50 value in the abstract or publicly accessible full-text preview. Subsequent analogs 10b, 27a, 28j, and 31d are described as 'potent fused thiazole analogs' resulting from optimization of Lu-AF11205, implying improved potency, yet no quantitative comparator data between Lu-AF11205 and any named analog could be retrieved from open-access sources [1]. Vendor pages repeat qualitative descriptions ('potent,' 'novel') without numerical EC50, IC50, or fold-selectivity values . The absence of disclosed potency metrics prevents numerical head-to-head comparison.

Potency Data Gap
Data to verify
EC50 not publicly disclosed
Prevents numerical head-to-head selection against analogs
Vendor descriptions are qualitative; require independent validation
mGlu5 PAM Allosteric modulator potency Medicinal chemistry SAR

Chemotype-Level Evidence: Lu-AF11205 as the Structural Bridge Between PAM and NAM Activity

The originating SAR study demonstrates that the alkynyl thiazole scaffold of Lu-AF11205 sits at a functional switch point: substituted carboxamide derivatives act as mGlu5 PAMs, whereas smaller alkyl carboxamide, sulfonamide, and sulfamide derivatives act as NAMs [1]. This property is not shared by other mGlu5 PAM chemotypes such as VU0364289 or ADX-47273, which are structurally distinct and do not exhibit this same scaffold-level functional switching liability. This makes the Lu-AF11205 scaffold uniquely valuable for studies examining the molecular determinants of allosteric modulator functional polarity.

Functional Switch Scaffold
Class-level
Substituted carboxamides = PAM; small alkyl/sulfonamide = NAM
Unique scaffold for bidirectional allosteric modulator studies
Not shared by VU0364289 or ADX-47273 chemotypes
Functional switching Allosteric modulator SAR mGlu5 pharmacology

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Profile vs. Clinical Candidates

Lu-AF11205 has a computed LogP of 3.6 and zero hydrogen bond donors (HBD = 0) . This contrasts with the clinical-stage mGlu5 PAM basimglurant (LogP ≈ 2.1, HBD = 0) and the prototypical tool compound CDPPB (LogP ≈ 4.5, HBD = 0). The intermediate lipophilicity of Lu-AF11205 positions it between high-logP tool compounds that may exhibit solubility-limited behavior and clinical candidates optimized for favorable pharmacokinetics. The absence of hydrogen bond donors while maintaining 3 hydrogen bond acceptors may confer distinct blood-brain barrier penetration characteristics relative to HBD-containing analogs, though direct comparative CNS penetration data are not publicly available.

Physicochemical Profile
Cross-study comparable
LogP 3.6; HBD 0; HBA 3
Intermediate lipophilicity between basimglurant (2.1) and CDPPB (4.5)
Direct comparative CNS penetration data not publicly available
Lipophilicity CNS drug-likeness Physicochemical property comparison

Recommended Procurement Scenarios for Lu-AF11205 Based on Available Evidence


SAR Reference Compound for Bidirectional mGlu5 Allosteric Modulator Design

Lu-AF11205 is best procured as a reference standard in medicinal chemistry programs exploring the functional switch between mGlu5 PAM and NAM activity, given its unique scaffold property where carboxamide substitution determines functional polarity [1]. It serves as the parent compound against which novel fused thiazole analogs can be compared for functional directionality.

In Vitro Pharmacology Control for mGlu5 PAM Screening Cascades

Despite the absence of publicly disclosed EC50 values, Lu-AF11205 may serve as an internal laboratory control for mGlu5 PAM assay qualification, provided the user independently establishes potency and efficacy parameters. Its structurally confirmed identity (CAS 1290133-16-2, MW 296.39) and defined chemotype support its use as a reproducible reference material [1].

Physicochemical Benchmarking in CNS Penetration Prediction Studies

With a computed LogP of 3.6 and HBD count of zero, Lu-AF11205 occupies a useful intermediate lipophilicity range for benchmarking computational CNS penetration models, particularly when comparing against more polar clinical candidates (basimglurant, LogP ~2.1) and more lipophilic prototypical ligands (CDPPB, LogP ~4.5) .

Chemical Probe for mGlu5 Receptor Allosteric Site Topology Mapping

The alkynyl thiazole core of Lu-AF11205, with its linear phenylethynyl substituent, provides a spatially defined pharmacophore for probing the mGlu5 allosteric binding pocket topology. Its structural rigidity and defined geometry make it suitable for docking studies and structure-based design efforts aimed at understanding allosteric site occupancy [1].

Application
Selection Property
Validation Focus
Bidirectional allosteric modulator design
SAR reference standard for PAM/NAM switching
Functional directionality vs. novel fused thiazole analogs
mGlu5 PAM screening cascades
Internal laboratory assay control
Independent potency and efficacy parameter establishment
CNS penetration prediction studies
Intermediate LogP and zero HBD benchmarking
Computational model comparison vs. clinical candidates and tool compounds
Allosteric site topology mapping
Rigid alkynyl thiazole pharmacophore
Docking studies and structure-based allosteric pocket analysis
Procurement decisions should consider that publicly disclosed potency metrics for Lu-AF11205 are absent. Independent pharmacological characterization is recommended before assay deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lu-AF11205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.